4-formylnaphthalene-1-carboxylic Acid
Description
4-Formylnaphthalene-1-carboxylic acid is a naphthalene derivative featuring a formyl (-CHO) group at the 4-position and a carboxylic acid (-COOH) group at the 1-position.
Properties
IUPAC Name |
4-formylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKOQGZWHUTYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447657 | |
| Record name | 4-formylnaphthalene-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219685-15-1 | |
| Record name | 4-Formyl-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219685-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-formylnaphthalene-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formylnaphthalene-1-carboxylic acid can be synthesized through several methods:
Oxidation of 4-methylnaphthalene-1-carboxylic acid: This method involves the oxidation of 4-methylnaphthalene-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Formylation of naphthalene-1-carboxylic acid: This method involves the formylation of naphthalene-1-carboxylic acid using formylating agents like dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Formylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group, resulting in the formation of naphthalene-1,4-dicarboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthalene-1,4-dicarboxylic acid.
Reduction: 4-Hydroxymethylnaphthalene-1-carboxylic acid.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
4-Formylnaphthalene-1-carboxylic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving formyl and carboxyl groups.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-formylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes that catalyze reactions involving formyl and carboxyl groups.
Reactive Intermediates: It can form reactive intermediates that participate in further chemical transformations, leading to the formation of more complex molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following compounds share functional or structural similarities with 4-formylnaphthalene-1-carboxylic acid:
Functional Group Analysis
- Formyl vs. Phenyl Substituents : The formyl group in this compound increases electrophilicity, making it more reactive in condensation reactions compared to the electronically neutral phenyl group in 4-phenylnaphthalene-1-carboxylic acid .
- Carboxylic Acid Positioning : The 1-position carboxylic acid in naphthalene derivatives enhances solubility in polar solvents, whereas sulfonic acid analogs (e.g., 1-naphthylamine-4-sulfonic acid) exhibit higher acidity and water solubility .
Hazard Profile
- 4-Formylfuran-2-carboxylic acid (a furan analog) is classified under acute toxicity Category 4 for all exposure routes, suggesting similar hazards for this compound due to shared reactive groups .
- In contrast, 4-phenylnaphthalene-1-carboxylic acid lacks reported hazards, likely due to its stable crystalline structure .
Biological Activity
4-Formylnaphthalene-1-carboxylic acid (CAS Number: 10899634) is a compound that has garnered interest due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings from various sources.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula: C₁₂H₈O₃
- Molecular Weight: 208.19 g/mol
The compound features a naphthalene ring with a formyl group (-CHO) and a carboxylic acid group (-COOH) attached, which contributes to its biological properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A comparative study of various phenolic compounds found that this compound showed promising antioxidant activity, although it was less potent than others like rosmarinic acid and caffeic acid .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains. In studies evaluating the antimicrobial effects of various naphthalene derivatives, this compound was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect |
| Escherichia coli | Moderate inhibitory effect |
Cytotoxic Activity
Cytotoxicity studies have shown that this compound can induce cell death in various cancer cell lines. The presence of the carboxyl group is believed to enhance its ability to chelate metal ions, which may play a role in its cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the formyl and carboxyl groups is crucial for its biological interactions. A study analyzing structure-related biological activities suggested that compounds with multiple hydroxyl groups exhibited enhanced bioactivity, indicating that modifications to the structure could lead to improved efficacy .
Case Studies
- Antioxidant Evaluation : A study compared the antioxidant capacities of various phenolic acids, including this compound. Results indicated that while it had antioxidant properties, it was outperformed by other compounds with higher hydroxyl content .
- Antimicrobial Testing : In an investigation of antimicrobial activities, this compound was tested against several pathogens, showing significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
- Cytotoxic Studies : Research focusing on the cytotoxic effects of naphthalene derivatives revealed that this compound demonstrated notable cytotoxicity against cancer cell lines, highlighting its potential as a lead compound for anticancer drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
